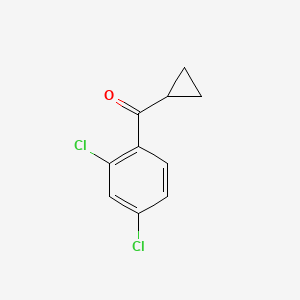

Cyclopropyl 2,4-dichlorophenyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(2,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVIAPZURIOARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624087 | |

| Record name | Cyclopropyl(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212139-17-8 | |

| Record name | Cyclopropyl(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopropyl 2,4-dichlorophenyl ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the primary synthesis methods for cyclopropyl 2,4-dichlorophenyl ketone, a valuable intermediate in pharmaceutical and agrochemical research. The core of this document focuses on the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride, providing a comprehensive overview of the reaction mechanism, detailed experimental protocols, and expected outcomes. Additionally, alternative synthesis strategies are discussed. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Cyclopropyl ketones are a significant class of organic compounds, serving as versatile building blocks in the synthesis of complex molecules. The unique electronic and steric properties of the cyclopropyl group impart desirable characteristics to parent molecules, often enhancing biological activity and metabolic stability. This compound, in particular, is an important precursor for the development of novel therapeutic agents and pesticides. This guide provides a detailed technical overview of its synthesis, with a focus on practical laboratory applications.

Primary Synthesis Route: Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][2]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the cyclopropanecarbonyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the 1,3-dichlorobenzene ring. The chlorine atoms on the benzene ring are deactivating and ortho-, para-directing. Therefore, the acylation is expected to occur at the position ortho to one chlorine and para to the other (C4 position), yielding the desired 2,4-dichlorophenyl ketone as the major product.

Synthesis of Starting Material: Cyclopropanecarbonyl Chloride

Cyclopropanecarbonyl chloride is readily prepared from cyclopropanecarboxylic acid by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropanecarboxylic acid (1.0 eq).

-

Under a fume hood, slowly add an excess of thionyl chloride (1.5 - 2.0 eq).

-

Heat the reaction mixture to a gentle reflux (approximately 80°C) for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

Allow the mixture to cool to room temperature.

-

Excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude cyclopropanecarbonyl chloride can be purified by fractional distillation.

Quantitative Data for Cyclopropanecarbonyl Chloride Synthesis:

| Parameter | Value | Reference |

| Yield | 90-96% | US Patent 5,504,245 |

| Purity | ≥98% (by GC) | US Patent 5,504,245 |

| Boiling Point | 119 °C (lit.) | Sigma-Aldrich |

| Density | 1.152 g/mL at 25 °C (lit.) | Sigma-Aldrich |

Friedel-Crafts Acylation of 1,3-Dichlorobenzene

This section provides a detailed protocol for the synthesis of this compound, adapted from established procedures for the Friedel-Crafts acylation of dichlorobenzenes.[1]

Experimental Protocol:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 - 1.3 eq) and a solvent such as anhydrous dichloromethane or 1,2-dichloroethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Dissolve cyclopropanecarbonyl chloride (1.0 eq) in the same anhydrous solvent and add it to the dropping funnel.

-

Add the cyclopropanecarbonyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add 1,3-dichlorobenzene (1.0 - 1.2 eq) dropwise to the reaction mixture at 0-5 °C.

-

Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Anticipated Quantitative Data for this compound Synthesis:

| Parameter | Anticipated Value | Notes |

| Yield | 60-75% | Based on typical yields for Friedel-Crafts acylation of deactivated aromatic rings. |

| Purity | >95% (after purification) | Dependent on the efficiency of purification. |

| Appearance | Colorless to pale yellow oil or low melting solid |

Alternative Synthesis Strategies

While Friedel-Crafts acylation is the most direct route, other methods can be employed for the synthesis of aryl cyclopropyl ketones, particularly for substrates that are incompatible with strong Lewis acids.

One such method involves the palladium-catalyzed carbonylative cross-coupling reaction between an aryl iodide (e.g., 1-iodo-2,4-dichlorobenzene) and tricyclopropylbismuth under a carbon monoxide atmosphere.[2] This approach offers a milder alternative to the classical Friedel-Crafts reaction.

Visualization of Experimental Workflow

The following diagrams illustrate the key synthetic steps described in this guide.

Caption: Synthesis of Cyclopropanecarbonyl Chloride.

Caption: Friedel-Crafts Acylation Workflow.

Conclusion

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride using a Lewis acid catalyst. This technical guide provides a robust framework for researchers to successfully perform this synthesis, including detailed protocols for the preparation of the necessary starting material and the final acylation step. The provided quantitative data and workflow visualizations serve as valuable resources for planning and executing this important synthetic transformation. While alternative methods exist, the Friedel-Crafts approach remains a reliable and scalable option for accessing this key chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Cyclopropyl 2,4-dichlorophenyl ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl 2,4-dichlorophenyl ketone, with CAS Registry Number 212139-17-8, is a chemical intermediate of significant interest in the synthesis of various agrochemicals and pharmaceuticals. Its structural motif, featuring a cyclopropyl group and a dichlorinated phenyl ring, is present in several active compounds. Understanding its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and predicting its behavior in biological and environmental systems. This guide provides a comprehensive overview of its known properties, supported by experimental context.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally derived and computationally predicted data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Cl₂O | [1] |

| Molecular Weight | 215.08 g/mol | [2] |

| CAS Number | 212139-17-8 | [1] |

| Boiling Point | 294.1 °C at 760 mmHg | [1] |

| Density | 1.395 g/cm³ | [1] |

| Flash Point | 122.985 °C | [1] |

| Refractive Index | 1.608 | [1] |

| Vapor Pressure | 0.002 mmHg at 25 °C | [1] |

Detailed Experimental Protocols

Synthesis and Purification

The synthesis of aryl cyclopropyl ketones often involves the Friedel-Crafts acylation of a substituted benzene with a cyclopropyl acylating agent.

-

Reaction: 1,3-dichlorobenzene is reacted with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) at reduced temperatures to control the reaction rate and prevent side reactions.

-

Work-up: Upon completion, the reaction is quenched by carefully adding it to ice-water. The organic layer is separated, washed with a dilute acid (e.g., HCl) to remove the catalyst, followed by a wash with a base (e.g., NaHCO₃ solution) to neutralize any remaining acid, and finally with brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure. The final product is typically purified by vacuum distillation or column chromatography on silica gel.[3]

Boiling Point Determination

The boiling point is determined under vacuum to prevent decomposition at high temperatures. The pressure is recorded, and the boiling point is often extrapolated to atmospheric pressure using a nomograph.

Spectroscopic Analysis

Structural confirmation and purity assessment are performed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of hydrogen atoms. For this compound, one would expect characteristic multiplets for the cyclopropyl protons (typically in the 0.8-1.5 ppm range) and signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the dichlorinated phenyl ring.[4][5]

-

¹³C NMR: Shows the number of unique carbon environments. The spectrum would display a signal for the carbonyl carbon (typically >190 ppm), signals for the aromatic carbons, and signals for the cyclopropyl carbons.

-

-

Infrared (IR) Spectroscopy: This technique identifies functional groups. A strong absorption band is expected in the range of 1670-1690 cm⁻¹ corresponding to the stretching vibration of the aryl ketone carbonyl group (C=O).[6]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic isotopic peaks for the two chlorine atoms.

Potential Biological Relevance and Mechanism of Action

While this compound is primarily known as a synthetic intermediate, its structural features are common in agricultural fungicides, particularly demethylation inhibitors (DMIs). These fungicides target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

The diagram below illustrates the proposed mechanism of action for antifungal agents with similar structural motifs.

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones [mdpi.com]

- 4. Cyclopropyl methyl ketone(765-43-5) 1H NMR spectrum [chemicalbook.com]

- 5. Cyclopropyl 2-thienyl ketone(6193-47-1) 1H NMR spectrum [chemicalbook.com]

- 6. Cyclopropyl phenyl ketone(3481-02-5) IR Spectrum [m.chemicalbook.com]

"Cyclopropyl 2,4-dichlorophenyl ketone" CAS number lookup

CAS Number: 212139-17-8

This technical guide provides a comprehensive overview of Cyclopropyl 2,4-dichlorophenyl ketone, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document outlines its physicochemical properties, plausible synthetic routes, key chemical reactions, and potential biological significance based on structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below, providing essential data for laboratory and research applications.

| Property | Value | Reference |

| CAS Number | 212139-17-8 | [1][2][3] |

| Molecular Formula | C₁₀H₈Cl₂O | [1][4] |

| Molecular Weight | 215.08 g/mol | [1] |

| Boiling Point | 294.101°C at 760 mmHg | [1][4] |

| Density | 1.395 g/cm³ | [1][4] |

| Flash Point | 122.985°C | [1][4] |

| Vapor Pressure | 0.002 mmHg at 25°C | [1][4] |

| Refractive Index | 1.608 | [1][4] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This approach would involve the reaction of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Friedel-Crafts Acylation

The following is a generalized experimental protocol that could be adapted for the synthesis of this compound.

Materials:

-

1,3-Dichlorobenzene

-

Cyclopropanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry benzene (or another suitable solvent)

-

Hydrochloric acid (concentrated)

-

Diethyl ether (or other suitable extraction solvent)

-

Sodium bicarbonate solution (5%)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride and dry benzene.

-

Addition of Acyl Chloride: Cool the mixture in an ice bath to 0-5°C. Slowly add cyclopropanecarbonyl chloride dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Washing: Combine the organic layers and wash successively with dilute HCl, water, 5% sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel.

Chemical Reactivity: Ring-Opening Reactions

Cyclopropyl ketones are known for their unique reactivity, particularly the susceptibility of the strained cyclopropane ring to undergo ring-opening reactions. These reactions can be initiated by various reagents and conditions, providing pathways to a range of functionalized linear compounds.[2]

Key Ring-Opening Strategies:

-

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the carbonyl oxygen is protonated or coordinated, which activates the cyclopropane ring for cleavage. The ring opens to form the most stable carbocation intermediate, which is then trapped by a nucleophile.[2]

-

Reductive Ring-Opening: Reducing agents can be used to open the cyclopropane ring, typically yielding a ketone or alcohol with an extended carbon chain. The mechanism can vary depending on the reducing agent used.[2]

-

Transition-Metal-Catalyzed Ring-Opening: Transition metals like nickel and palladium can catalyze the ring-opening, often coupling it with other transformations like cross-coupling reactions.[2]

Caption: Generalized pathway for acid-catalyzed ring-opening of a cyclopropyl ketone.

Relevance in Drug Discovery and Development

While direct biological activity data for this compound is not available, the cyclopropyl moiety is a significant structural motif in medicinal chemistry. Its incorporation into drug candidates can offer several advantages.

Benefits of the Cyclopropyl Group in Drug Design:

-

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to stronger binding to its biological target.[5][6]

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger than those in alkanes, which can make the molecule more resistant to metabolic degradation.[5][6]

-

Improved Pharmacokinetics: The presence of a cyclopropyl group can favorably modulate properties such as solubility, permeability, and plasma clearance.[5][6]

-

Reduced Off-Target Effects: By constraining the molecular conformation, the cyclopropyl group can improve selectivity for the intended target, thereby reducing off-target effects.[5][6]

Structurally related compounds, such as derivatives of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, have been investigated as potential inhibitors of monoamine oxidases (MAO), enzymes that are important targets in the treatment of depression and neurodegenerative diseases.[7] This suggests that this compound could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents.

References

- 1. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic Analysis of Cyclopropyl 2,4-dichlorophenyl ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for Cyclopropyl 2,4-dichlorophenyl ketone. Due to the limited availability of public domain spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on its chemical structure. To aid in research and analysis, spectroscopic data for structurally related compounds are presented. Furthermore, this guide includes generalized experimental protocols for acquiring such data and a logical workflow for spectroscopic analysis.

Introduction

This compound, with the CAS Number 212139-17-8, is a chemical compound of interest in various fields of chemical research and development. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its identification, characterization, and application. This guide addresses the expected spectroscopic signature of this molecule.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectra

The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclopropyl ring and the aromatic ring.

-

Cyclopropyl Protons: The four protons on the cyclopropyl ring will exhibit complex splitting patterns due to geminal and cis/trans vicinal coupling. They are expected to appear in the upfield region, typically between 0.8 and 1.5 ppm. The proton attached to the carbon adjacent to the carbonyl group will be shifted further downfield.

-

Aromatic Protons: The 2,4-disubstituted dichlorophenyl ring will show three protons. Their chemical shifts will be in the aromatic region (7.0-8.0 ppm) and will be influenced by the electron-withdrawing effects of the chlorine atoms and the ketone group. The proton ortho to the carbonyl group will likely be the most deshielded.

Predicted ¹³C NMR Spectra

The carbon NMR spectrum will display signals for the carbonyl carbon, the carbons of the dichlorophenyl ring, and the carbons of the cyclopropyl ring.

-

Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected in the downfield region, typically around 195-205 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with the carbon atoms bonded to chlorine showing characteristic shifts.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region of the spectrum.

Predicted IR Spectra

The infrared spectrum will be dominated by a strong absorption band corresponding to the carbonyl group.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ for the aryl ketone carbonyl stretch.

-

C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl group will be just below 3000 cm⁻¹.

-

C-Cl Stretch: Absorptions corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Predicted Mass Spectra

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M+): The molecular ion peak will be observed, and due to the presence of two chlorine atoms, it will exhibit a characteristic isotopic pattern (M, M+2, M+4).

-

Fragmentation: Common fragmentation pathways for ketones include alpha-cleavage, leading to the loss of the cyclopropyl group or the dichlorophenyl group.

Spectroscopic Data of Related Compounds

To provide a practical reference, the following tables summarize available spectroscopic data for compounds structurally similar to this compound.

Table 1: ¹H NMR Data of Related Compounds

| Compound Name | Solvent | Chemical Shift (ppm) and Multiplicity |

| Cyclopropyl phenyl ketone | CDCl₃ | 8.01 (m, 2H), 7.53 (m, 1H), 7.45 (m, 2H), 2.65 (m, 1H), 1.23 (m, 2H), 1.01 (m, 2H) |

| (2,2-Dichlorocyclopropyl)benzene | CDCl₃ | 7.31 (m, 2H), 7.27 (m, 1H), 7.21 (m, 2H), 2.87 (t, 1H), 1.91 (dd, 1H), 1.81 (dd, 1H) |

Table 2: IR Data of Related Compounds

| Compound Name | Wavenumber (cm⁻¹) | Functional Group |

| Cyclopropyl phenyl ketone | ~1665 | C=O (Aryl ketone) |

| 4-Chlorophenyl cyclopropyl ketone | ~1670 | C=O (Aryl ketone) |

Table 3: Mass Spectrometry Data of Related Compounds

| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Cyclopropyl phenyl ketone | 146 | 105 (loss of C₃H₅), 77 (phenyl) |

| (2,2-Dichlorocyclopropyl)benzene | 186, 188, 190 | 151, 115 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. For a relatively non-volatile compound like this, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph, or direct infusion could be used. Alternatively, Electron Ionization (EI) with a solids probe could be employed.

-

Instrumentation: Use a mass spectrometer capable of providing high-resolution mass measurements (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For fragmentation analysis (MS/MS), the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This diagram outlines the essential steps from the initial synthesis and purification of the target compound to its comprehensive analysis using various spectroscopic techniques, culminating in the final confirmation of its chemical structure.

Unveiling the Molecular Architecture of Cyclopropyl 2,4-Dichlorophenyl Ketone: A Technical Guide

For Immediate Release

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of cyclopropyl 2,4-dichlorophenyl ketone, a molecule of interest for researchers, scientists, and professionals in drug development. While a dedicated crystal structure for this specific ketone is not publicly available, this paper synthesizes data from analogous compounds to predict its three-dimensional arrangement and conformational dynamics.

Core Molecular Structure

This compound, with the chemical formula C₁₀H₈Cl₂O and CAS number 212139-17-8, possesses a central carbonyl group connecting a cyclopropyl ring and a 2,4-dichlorinated phenyl ring. The inherent strain of the three-membered cyclopropyl ring and the electronic and steric influences of the substituted aromatic ring are key determinants of its overall conformation.

Conformational Analysis: Insights from Analogs

The conformational landscape of this compound is primarily defined by the rotation around the single bonds adjacent to the carbonyl group. Studies on analogous cyclopropyl ketones provide a robust framework for understanding its preferred spatial arrangement.

Computational studies on cyclopropyl methyl ketone have shown a clear preference for a conformation where the carbonyl bond is eclipsed with one of the cyclopropyl C-C bonds (s-cis) or the C-H bond of the cyclopropyl methine group (s-trans). The s-cis conformation is generally found to be the most stable, facilitating optimal electronic conjugation between the carbonyl group and the cyclopropyl ring.[1][2][3] This conjugation is a critical feature influencing the chemical reactivity of the ketone.

For aryl cyclopropyl ketones, the orientation of the aromatic ring relative to the carbonyl group is an additional conformational variable. X-ray crystallographic analysis of cyclopropyl m-nitrophenyl ketone reveals a structure where the phenyl ring is nearly coplanar with the carbonyl group. This planarity maximizes the overlap between the π-systems of the aromatic ring and the carbonyl group.

However, in the case of this compound, the presence of a chlorine atom at the ortho position of the phenyl ring introduces significant steric hindrance. This steric clash is expected to force the 2,4-dichlorophenyl ring to adopt a twisted conformation relative to the plane of the carbonyl group. Computational studies on ortho-substituted phenyl cyclopropyl ketones support this prediction, indicating that a pre-twisted conformation can influence the molecule's reactivity.[4]

Table 1: Conformational Data of Analogous Cyclopropyl Ketones

| Compound | Method | Key Findings | Reference |

| Cyclopropyl Methyl Ketone | Computational | The s-cis conformation is the most stable, with a lower energy than the s-trans conformation. | [1][2][3] |

| Cyclopropyl Phenyl Ketone | Computational | The overall activation barrier is influenced by the conformation of the phenyl ring. | [4] |

| 2,6-Dimethylphenyl Cyclopropyl Ketone | Computational | Adopts a twisted conformation, which diminishes conjugation but enhances reactivity in certain reactions. | [4] |

| Cyclopropyl m-Nitrophenyl Ketone | X-ray Crystallography | The phenyl ring is nearly coplanar with the carbonyl group. |

Based on these analogies, the predicted lowest energy conformation of this compound features a near-planar arrangement of the cyclopropyl and carbonyl groups in an s-cis orientation, with the 2,4-dichlorophenyl ring twisted out of this plane to alleviate steric strain from the ortho-chlorine substituent.

Experimental Methodologies for Structural Elucidation

While specific experimental data for the title compound is lacking, the following established techniques are pivotal for the determination of its molecular structure and conformation.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.

Experimental Protocol:

-

Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or cooling techniques are employed to grow single crystals of sufficient size and quality.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides valuable information about the connectivity and chemical environment of atoms in a molecule in solution. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide insights into the spatial proximity of atoms, aiding in conformational analysis.

Experimental Protocol:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra are acquired using standard pulse sequences for ¹H, ¹³C, and 2D correlation experiments.

-

Spectral Analysis: Chemical shifts, coupling constants, and NOE correlations are analyzed to deduce the molecular structure and infer the predominant conformation in solution.

Logical Workflow for Conformational Prediction

The following diagram illustrates the logical process for predicting the conformation of this compound based on the structural features of analogous compounds.

Caption: Logical workflow for predicting the conformation of the target molecule.

Conclusion

In the absence of direct experimental data, a combination of computational and crystallographic findings for structurally related cyclopropyl ketones provides a strong basis for predicting the molecular structure and conformation of this compound. The molecule is expected to adopt a conformation that balances the electronic benefits of conjugation with the steric demands of its substituents, resulting in a twisted geometry of the 2,4-dichlorophenyl ring relative to the near-planar cyclopropyl-carbonyl moiety. Further experimental and computational studies on the title compound are warranted to validate and refine this predicted model.

References

- 1. Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uwlax.edu [uwlax.edu]

- 3. [PDF] Conformational Analysis of Cyclopropyl Methyl Ketone | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of Cyclopropyl 2,4-dichlorophenyl ketone: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl 2,4-dichlorophenyl ketone is a chemical compound of interest in various fields of chemical research and development. A fundamental physicochemical property governing its application in synthesis, formulation, and biological studies is its solubility in organic solvents. Understanding the solubility profile is crucial for reaction kinetics, purification processes, and the development of delivery systems. This guide offers a theoretical assessment of its expected solubility and provides detailed experimental protocols for its quantitative determination.

Theoretical Solubility Profile

The principle of "like dissolves like" provides a foundational prediction of a solute's behavior in a given solvent. This compound possesses both polar (the ketone group) and non-polar (the cyclopropyl and dichlorophenyl groups) characteristics. The presence of the dichlorophenyl ring suggests that it will exhibit favorable interactions with aromatic and chlorinated solvents. The overall molecule has a significant non-polar character, which will dictate its solubility in a range of organic solvents.

Expected Solubility Trends:

-

High Solubility: Aromatic solvents (e.g., toluene, xylene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran).

-

Moderate Solubility: Ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate).

-

Low to Negligible Solubility: Highly polar solvents (e.g., water, methanol) and non-polar aliphatic hydrocarbons (e.g., hexane, cyclohexane), although some solubility in the latter is expected.

The following table outlines the expected solubility of this compound in a selection of common organic solvents, categorized by polarity. It is imperative to note that these are predictive values and require experimental verification.

| Solvent Category | Solvent | Expected Solubility at 25°C ( g/100 mL) |

| Non-Polar | Hexane | Low |

| Toluene | High | |

| Polar Aprotic | Dichloromethane | High |

| Diethyl Ether | High | |

| Ethyl Acetate | Moderate to High | |

| Acetone | Moderate | |

| Acetonitrile | Low to Moderate | |

| Dimethylformamide | Moderate | |

| Dimethyl Sulfoxide | Moderate | |

| Polar Protic | Methanol | Low |

| Ethanol | Low | |

| Water | Very Low / Insoluble |

Experimental Determination of Solubility

To obtain precise quantitative data, a systematic experimental approach is necessary. The most common and reliable method for determining the equilibrium solubility of a crystalline compound is the static equilibrium method, often referred to as the "shake-flask" method.[1][2]

General Experimental Workflow

The overall process for determining the solubility of this compound is depicted in the following workflow diagram.

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocols

The following protocols provide detailed steps for determining the solubility of this compound.

Protocol 1: Solubility Determination by the Static Equilibrium (Shake-Flask) Method

This method measures the thermodynamic equilibrium solubility.[2][3]

-

Preparation of Vials: To several vials, add a pre-weighed excess amount of crystalline this compound. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Alternatively, the samples can be centrifuged at the same temperature to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. To ensure no solid particles are transferred, it is recommended to use a syringe filter that is compatible with the organic solvent.

-

Analysis: Analyze the concentration of this compound in the sampled supernatant using a suitable analytical method, such as gravimetric analysis or UV-Vis spectroscopy.

Protocol 2: Quantification by Gravimetric Analysis

This is a straightforward method for determining the concentration of the dissolved solute.[4][5][6]

-

Weighing the Sample: Accurately weigh a clean, dry, and pre-weighed evaporating dish.

-

Transfer of Supernatant: Pipette a precise volume (e.g., 5 or 10 mL) of the clear supernatant into the evaporating dish and record the exact volume.

-

Solvent Evaporation: Place the evaporating dish in a fume hood and allow the solvent to evaporate at room temperature or with gentle heating (e.g., in a vacuum oven at a temperature well below the boiling point of the solute to avoid any loss of the compound).

-

Drying to a Constant Weight: Once the solvent has completely evaporated, place the evaporating dish in an oven at a suitable temperature (e.g., 50-60°C) to remove any residual solvent. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation of Solubility: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of supernatant in mL) * 100

Protocol 3: Quantification by UV-Vis Spectroscopy

This method is suitable for compounds with a chromophore, such as the aromatic ketone in the target molecule, and is generally faster than gravimetric analysis.[7][8][9]

-

Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

Analysis of Saturated Solution: Take the clear supernatant obtained from the shake-flask experiment and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measurement of Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Then, account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Conclusion

While specific, publicly available quantitative solubility data for this compound is currently lacking, this technical guide provides a robust framework for its determination. Based on its chemical structure, it is predicted to be highly soluble in aromatic and chlorinated organic solvents and less soluble in highly polar or non-polar aliphatic solvents. The detailed experimental protocols for the static equilibrium method, coupled with gravimetric or UV-Vis spectroscopic analysis, offer reliable and accurate means for researchers to generate the necessary solubility data for their specific applications. This information is critical for advancing research and development involving this compound.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. biorelevant.com [biorelevant.com]

- 3. researchgate.net [researchgate.net]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. improvedpharma.com [improvedpharma.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

stability and storage conditions for "Cyclopropyl 2,4-dichlorophenyl ketone"

An In-depth Technical Guide to the Stability and Storage of Cyclopropyl 2,4-dichlorophenyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and a detailed framework for assessing the stability of this compound. The information herein is based on established international guidelines for stability testing of chemical substances and is intended to assist researchers in ensuring the integrity and quality of this compound for scientific and developmental purposes.

Recommended Storage Conditions

To maintain the integrity of this compound, it is imperative to adhere to appropriate storage conditions. Based on available safety data, the following conditions are recommended:

-

Container: Store in a tightly closed container.[1]

-

Atmosphere: Keep in a dry and well-ventilated place.[1]

-

Security: The storage area should be locked up or accessible only to qualified or authorized personnel.[1]

Stability Profile

While specific quantitative stability data for this compound is not publicly available, the stability of a chemical compound is typically assessed through a series of stress testing experiments. These tests are designed to evaluate the intrinsic stability of the molecule by exposing it to various environmental conditions. The following sections outline the standard experimental protocols for conducting such tests, in line with the International Council for Harmonisation (ICH) guidelines.

Summary of Potential Stability Data

The following table summarizes the type of quantitative data that would be generated from a comprehensive stability study of this compound. This table is provided as a template for recording experimental findings.

| Stability Test | Condition | Time Points | Parameter to Measure | Acceptance Criteria (Example) |

| Hydrolytic Stability | pH 2 (Acidic) | 0, 24, 48, 72 hours | % Degradation, Impurity Profile | < 1% degradation |

| pH 7 (Neutral) | 0, 24, 48, 72 hours | % Degradation, Impurity Profile | < 0.5% degradation | |

| pH 9 (Basic) | 0, 24, 48, 72 hours | % Degradation, Impurity Profile | < 2% degradation | |

| Oxidative Stability | 3% Hydrogen Peroxide | 0, 6, 12, 24 hours | % Degradation, Impurity Profile | < 5% degradation |

| Photostability | Overall illumination ≥ 1.2 million lux hours and ≥ 200 watt hours/m² | Exposed vs. Dark Control | % Degradation, Impurity Profile | < 1% degradation |

| Thermal Stability | 60°C | 0, 1, 2, 4 weeks | % Degradation, Impurity Profile | < 1% degradation |

| 40°C / 75% RH | 0, 1, 3, 6 months | % Degradation, Impurity Profile | < 0.5% degradation |

Experimental Protocols for Stability Testing

The following are detailed methodologies for conducting key stability experiments, based on ICH guidelines.[2][3][4]

Hydrolytic Stability

This test evaluates the susceptibility of the compound to degradation in aqueous solutions at different pH values.

Methodology:

-

Prepare three sets of solutions of this compound at a known concentration (e.g., 1 mg/mL) in the following aqueous media:

-

0.1 N Hydrochloric Acid (approx. pH 1.2)

-

Purified Water (approx. pH 7.0)

-

0.1 N Sodium Hydroxide (approx. pH 13)

-

-

Store the solutions at a controlled temperature (e.g., 40°C).

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

-

Neutralize the acidic and basic samples as appropriate.

-

Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the parent compound and detect the formation of any degradation products.

-

Calculate the percentage of degradation at each time point.

Oxidative Stability

This test assesses the compound's sensitivity to oxidation.

Methodology:

-

Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% in purified water).

-

Store the solution at room temperature, protected from light.

-

At specified time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot.

-

Analyze the samples by a validated stability-indicating HPLC method.

-

Calculate the percentage of degradation.

Photostability

This test determines the effect of light exposure on the stability of the compound.

Methodology:

-

Expose a solid sample of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1][5][6]

-

Simultaneously, store a control sample of the same batch, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.

-

After the exposure period, dissolve both the exposed and control samples in a suitable solvent.

-

Analyze both solutions using a validated stability-indicating HPLC method.

-

Compare the chromatograms to identify any degradation products formed due to light exposure and calculate the percentage of degradation.

Thermal Stability

This test evaluates the stability of the compound under elevated temperature and humidity conditions.

Methodology:

-

Place solid samples of this compound in controlled environment stability chambers under the following conditions:

-

Accelerated condition: 40°C ± 2°C / 75% RH ± 5% RH

-

Long-term condition (example): 25°C ± 2°C / 60% RH ± 5% RH

-

-

At specified time points (e.g., 0, 1, 3, and 6 months for accelerated testing), remove a sample.

-

Dissolve the sample in a suitable solvent.

-

Analyze the sample using a validated stability-indicating HPLC method.

-

Calculate the percentage of degradation and identify any new impurities.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the stability testing protocols.

Caption: Workflow for assessing the stability of a chemical compound.

Signaling Pathway for Degradation Analysis

The following diagram illustrates a generalized decision-making pathway for characterizing degradation products identified during stability studies.

Caption: Decision pathway for degradation product analysis.

By following these guidelines and protocols, researchers and drug development professionals can ensure the quality and stability of this compound, thereby generating reliable and reproducible scientific data.

References

- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ICH Official web site : ICH [ich.org]

- 3. mastercontrol.com [mastercontrol.com]

- 4. Ich guideline for stability testing | PPTX [slideshare.net]

- 5. ICH Q1B for Photostability Testing: Ensuring Drug Safety – StabilityStudies.in [stabilitystudies.in]

- 6. database.ich.org [database.ich.org]

Potential Biological Activities of Cyclopropyl 2,4-dichlorophenyl Ketone Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the potential biological activities of derivatives of Cyclopropyl 2,4-dichlorophenyl ketone. While direct experimental data on the biological effects of this specific ketone are not extensively available in public literature, this document synthesizes findings from structurally related aryl cyclopropyl ketone derivatives to infer its potential pharmacological profile. The primary activities investigated within this class of compounds include anticancer, antifungal, and antibacterial effects. This guide provides a comparative overview of these activities, supported by available quantitative data and detailed experimental protocols from studies on analogous compounds. Visualizations of experimental workflows and potential mechanisms of action are included to provide a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction

The aryl cyclopropyl ketone scaffold is a privileged structure in medicinal chemistry, with the strained cyclopropyl ring and the aryl ketone system conferring unique electronic and conformational properties. These characteristics make it an attractive starting point for the development of novel therapeutic agents.[1] The presence of a 2,4-dichlorophenyl moiety is common in many bioactive compounds and can significantly influence pharmacokinetic and pharmacodynamic properties. This guide focuses on the potential for derivatives of this compound to exhibit significant biological activities by drawing parallels with structurally similar compounds.

Potential Biological Activities and Structure-Activity Relationships

Based on the analysis of structurally related compounds, derivatives of this compound are hypothesized to possess the following biological activities:

Anticancer Activity

Substituted aryl cyclopropyl ketones have demonstrated notable potential as anticancer agents.[1] The cytotoxic activity is often linked to the inhibition of critical cellular pathways, and the nature and position of substituents on the aryl ring are crucial in determining potency and selectivity.

A study on dehydrozingerone-based cyclopropyl derivatives revealed significant cytotoxic activity against several cancer cell lines. While not containing a dichlorophenyl group, these compounds share the cyclopropyl ketone moiety and demonstrate the potential for this class of molecules to induce cancer cell death.

Table 1: In Vitro Cytotoxic Activity of Dehydrozingerone-Based Cyclopropyl Derivatives [2]

| Compound | Cell Line | IC50 (µM) |

| Butyl derivative | HeLa | 8.63 |

| Benzyl derivative | LS174 | 10.17 |

| Benzyl derivative | A549 | 12.15 |

Note: The compounds listed are 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes and serve as examples of the cytotoxic potential of the cyclopropyl ketone scaffold.

Antifungal Activity

Derivatives containing a cyclopropane ring have shown promising antifungal activity.[3] For instance, amide derivatives containing cyclopropane have been evaluated for their in vitro activity against various fungal strains, with some compounds exhibiting excellent potency. The proposed mechanism for some antifungal agents with similar structural features involves the inhibition of fungal cytochrome P450 enzymes, such as CYP51 (lanosterol 14α-demethylase), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Table 2: Antifungal Activity of Amide Derivatives Containing Cyclopropane

| Compound | Fungal Strain | MIC80 (µg/mL) |

| F8 | Candida albicans | 16 |

| F24 | Candida albicans | 16 |

| F42 | Candida albicans | 16 |

| Fluconazole (Control) | Candida albicans | 2 |

Note: The specific structures of compounds F8, F24, and F42 are not detailed in the provided search results, but they represent amide derivatives containing a cyclopropane moiety.

Antibacterial Activity

The aryl cyclopropyl ketone core has also been explored for its antibacterial potential. Studies on various derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity of Amide Derivatives Containing Cyclopropane

| Compound | Bacterial Strain | MIC80 (µg/mL) |

| F5 | Staphylococcus aureus | 32 |

| F9 | Staphylococcus aureus | 64 |

| F29 | Staphylococcus aureus | 64 |

| F53 | Staphylococcus aureus | 32 |

| F5 | Escherichia coli | 128 |

| F53 | Escherichia coli | 128 |

Note: The specific structures of these compounds are not detailed in the provided search results, but they represent amide derivatives containing a cyclopropane moiety.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activities of aryl cyclopropyl ketone derivatives. These protocols can serve as a template for the investigation of "this compound" derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, LS174, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). The cultures are then diluted to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated for 24 hours (for bacteria) or 48-72 hours (for fungi) at their respective optimal growth temperatures.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. The MIC80, the concentration inhibiting 80% of microbial growth, can also be determined by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel cyclopropyl ketone derivatives.

Caption: General workflow for synthesis and biological screening.

Potential Mechanism of Antifungal Action

The diagram below illustrates a hypothetical mechanism of action for antifungal cyclopropyl ketone derivatives, targeting the ergosterol biosynthesis pathway.

Caption: Hypothetical inhibition of fungal CYP51 by a cyclopropyl ketone derivative.

Conclusion

While direct biological data for "this compound" remains to be elucidated, the broader class of aryl cyclopropyl ketone derivatives demonstrates significant potential in the fields of oncology and infectious diseases. The compiled data from analogous compounds strongly suggest that derivatives of this ketone are promising candidates for further investigation. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to initiate such studies. Future research should focus on the synthesis of a library of "this compound" derivatives and their systematic evaluation in a panel of biological assays to establish a clear structure-activity relationship and identify lead compounds for further development.

References

Cyclopropyl 2,4-dichlorophenyl ketone: A Versatile Synthetic Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl 2,4-dichlorophenyl ketone, a halogenated aryl cyclopropyl ketone, represents a valuable and versatile building block in modern organic synthesis. Its unique molecular architecture, combining the strained three-membered cyclopropyl ring with an electron-deficient dichlorinated phenyl moiety, imparts a distinct reactivity profile that can be exploited for the construction of complex molecular scaffolds. The cyclopropyl group is a well-established motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate the pharmacokinetic properties of drug candidates.[1][2] This technical guide provides a comprehensive overview of the synthesis, known properties, and potential applications of this compound as a strategic intermediate in pharmaceutical and agrochemical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, purification, and characterization.

| Property | Value |

| CAS Number | 212139-17-8 |

| Molecular Formula | C₁₀H₈Cl₂O |

| Molecular Weight | 215.08 g/mol |

| Boiling Point | 294.1 °C at 760 mmHg |

| Density | 1.395 g/cm³ |

| Refractive Index | 1.608 |

| Flash Point | 123.0 °C |

| Vapor Pressure | 0.002 mmHg at 25 °C |

Note: The data presented in this table is compiled from chemical supplier databases and may vary depending on the purity and measurement conditions.

Synthesis of this compound

Friedel-Crafts Acylation of 1,3-Dichlorobenzene

This classical approach involves the electrophilic aromatic substitution of 1,3-dichlorobenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] The reaction proceeds via the formation of a highly reactive acylium ion, which then attacks the electron-rich (relative to the acylium ion) dichlorobenzene ring. Due to the directing effects of the two chlorine atoms, the acylation is expected to occur primarily at the C4 position, yielding the desired product.

Representative Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,3-Dichlorobenzene

-

Cyclopropanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (concentrated)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise.

-

After the addition is complete, add 1,3-dichlorobenzene (1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or distillation under reduced pressure.

Corey-Chaykovsky Reaction

An alternative and often milder approach is the cyclopropanation of a suitable α,β-unsaturated ketone precursor (a chalcone) using a sulfur ylide, such as dimethyloxosulfonium methylide.[5][6] This method involves the conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[7][8] The required precursor, (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one, can be synthesized from 2',4'-dichloroacetophenone.

Representative Experimental Protocol: Corey-Chaykovsky Reaction

Materials:

-

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMSO under an inert atmosphere, add trimethylsulfoxonium iodide (1.2 equivalents) portionwise.

-

Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

-

Cool the ylide solution to 0 °C and add a solution of (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of both the cyclopropyl ring and the ketone functionality. The electron-withdrawing nature of the 2,4-dichlorophenyl group can influence the reactivity of the adjacent carbonyl and cyclopropyl moieties.

Ring-Opening Reactions

A key transformation of cyclopropyl ketones is the ring-opening of the strained three-membered ring. This can be achieved under various conditions, including acidic, reductive, or transition-metal-catalyzed protocols, to afford linear carbon chains with diverse functionalities. The regioselectivity of the ring-opening is often influenced by the substituents on both the cyclopropyl and the aryl groups.

Derivatization of the Ketone

The carbonyl group can undergo a wide range of standard transformations, providing access to a variety of derivatives. These include, but are not limited to:

-

Reduction to the corresponding secondary alcohol.

-

Reductive amination to form amines.

-

Wittig reaction to generate alkenes.

-

Formation of heterocycles , such as pyrazoles, through condensation with hydrazine derivatives.

These derivatizations allow for the introduction of diverse functional groups and the construction of more complex molecular architectures, making this compound a valuable starting material in multi-step syntheses.

Potential Applications in Drug Discovery and Agrochemicals

While specific biological activity data for this compound is not currently available in the public domain, its structural features suggest significant potential in both medicinal chemistry and agrochemical development.

The incorporation of a cyclopropyl ring is a well-established strategy in drug design to enhance metabolic stability, increase potency, and reduce off-target effects.[1][2] Furthermore, the 2,4-dichlorophenyl moiety is present in numerous approved drugs and agrochemicals. For instance, cyclopropyl ketones are known precursors to potent fungicides. Therefore, this compound is a promising scaffold for the synthesis of novel bioactive compounds. Potential areas of investigation include its use as an intermediate for:

-

Antifungal agents: The combination of the cyclopropyl ketone and dichlorophenyl motifs is found in several classes of fungicides.

-

Insecticides: Many modern insecticides incorporate cyclopropyl and halogenated aryl groups.

-

Herbicides: The dichlorophenyl group is a common feature in various herbicides.

-

Pharmaceuticals: The rigid cyclopropyl linker can be used to orient pharmacophoric groups in a desired conformation for optimal target binding, potentially leading to new therapeutics in areas such as oncology, neuroscience, and infectious diseases.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show characteristic multiplets for the cyclopropyl protons in the upfield region (approx. 0.8-1.5 ppm). The aromatic protons on the dichlorophenyl ring would appear as a set of multiplets in the downfield region (approx. 7.3-7.7 ppm).

-

¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of 195-205 ppm. The cyclopropyl carbons would appear at high field, and the aromatic carbons would be observed in the 120-140 ppm region, with the carbon atoms attached to chlorine showing characteristic shifts.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Absorptions for the C-H bonds of the cyclopropyl and aromatic rings, as well as C-Cl stretches, would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the two chlorine atoms (M⁺, M+2, M+4). Fragmentation would likely involve cleavage of the acyl group and the cyclopropyl ring.

Conclusion

This compound is a synthetic building block with significant potential for the development of novel molecules in the pharmaceutical and agrochemical industries. While detailed experimental and application data for this specific compound is currently limited, its structural features and the known reactivity of related compounds provide a strong foundation for its exploration in various research and development programs. The synthetic routes outlined in this guide offer viable pathways for its preparation, and its versatile reactivity opens up numerous possibilities for the creation of diverse and complex chemical entities. Further investigation into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential as a valuable synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review | MDPI [mdpi.com]

- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Synthesis of Novel Heterocyclic Scaffolds from Cyclopropyl 2,4-dichlorophenyl ketone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds derived from the versatile building block, Cyclopropyl 2,4-dichlorophenyl ketone. The inherent reactivity of the cyclopropyl ketone moiety allows for its elaboration into a diverse range of heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. This guide focuses on the synthesis of pyrazolo[1,5-a]pyrimidines and triazolopyridazines, outlining the strategic reaction pathways and providing detailed experimental procedures.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold from this compound is a multi-step process that begins with the formation of a key intermediate, a substituted pyrazole, followed by cyclocondensation to yield the final heterocyclic system.

Synthetic Strategy

The overall synthetic approach involves the reaction of this compound with a suitable aminopyrazole derivative. The reaction proceeds via a condensation reaction, likely followed by an intramolecular cyclization and subsequent aromatization to afford the stable pyrazolo[1,5-a]pyrimidine core. The 2,4-dichlorophenyl substituent is retained in the final product, offering a handle for further functionalization or for modulating the physicochemical properties of the molecule.

Caption: Synthetic pathway for pyrazolo[1,5-a]pyrimidines.

Experimental Protocol: Synthesis of 7-Cyclopropyl-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol details the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative from this compound.

Materials:

-

This compound

-

3-Amino-1H-pyrazole-4-carbonitrile

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add 3-Amino-1H-pyrazole-4-carbonitrile (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 7-Cyclopropyl-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 7-Cyclopropyl-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile based on typical yields for similar reactions.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |

| This compound | 3-Amino-1H-pyrazole-4-carbonitrile | 7-Cyclopropyl-5-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 65-75 | >95 |

Synthesis of Triazolopyridazines

The reaction of this compound with 3-amino-1,2,4-triazole can be envisioned to proceed through a condensation reaction followed by an intramolecular cyclization to yield a triazolopyridazine derivative. This class of fused heterocyclic compounds is of interest in medicinal chemistry for its diverse pharmacological activities.

Synthetic Strategy

The proposed synthetic pathway involves the initial formation of a hydrazone-like intermediate from the reaction of the ketone with the amino group of the triazole. Subsequent intramolecular cyclization, driven by the nucleophilicity of a nitrogen atom in the triazole ring, would lead to the formation of the fused triazolopyridazine ring system.

Caption: Proposed synthesis of triazolopyridazines.

Experimental Protocol: Synthesis of 6-Cyclopropyl-8-(2,4-dichlorophenyl)[1][2][3]triazolo[4,3-b]pyridazine

This protocol outlines a potential method for the synthesis of a triazolopyridazine derivative.

Materials:

-

This compound

-

3-Amino-1,2,4-triazole

-

p-Toluenesulfonic acid (p-TsOH) or a suitable base catalyst

-

Toluene or a high-boiling point solvent

-

Dean-Stark apparatus

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) and 3-Amino-1,2,4-triazole (1.2 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-